4-(Pyridin-3-yl)-2-(trifluoromethoxy)benzoic acid
Beschreibung
4-(Pyridin-3-yl)-2-(trifluoromethoxy)benzoic acid is a benzoic acid derivative featuring a pyridin-3-yl substituent at the 4-position and a trifluoromethoxy group at the 2-position. Its molecular formula is C₁₃H₈F₃NO₃, with a molecular weight of 283.21 g/mol. The compound has been studied extensively for its interactions with cytochrome P450 enzymes, particularly CYP199A4, a bacterial monooxygenase. Binding studies reveal that the pyridin-3-yl nitrogen coordinates directly to the heme iron, inducing a type II spectral response characterized by a Soret band red shift to 424 nm and a high-spin state transition .
Eigenschaften
CAS-Nummer |
1214338-86-9 |
|---|---|
Molekularformel |
C13H8F3NO3 |
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
4-pyridin-3-yl-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-6-8(3-4-10(11)12(18)19)9-2-1-5-17-7-9/h1-7H,(H,18,19) |
InChI-Schlüssel |
PRAGEGRVVIHOCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Biologische Aktivität
4-(Pyridin-3-yl)-2-(trifluoromethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted at the 3-position with a trifluoromethoxy group and a benzoic acid moiety. The trifluoromethoxy group is known to enhance lipophilicity and can significantly influence biological activity.
Research indicates that compounds similar to 4-(pyridin-3-yl)-2-(trifluoromethoxy)benzoic acid can modulate various biological pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that benzoic acid derivatives can inhibit enzymes such as cathepsins B and L, which are involved in proteolytic processes. For instance, a related compound demonstrated significant activation of these enzymes, leading to enhanced autophagy and proteasome activity in human fibroblasts .
- Antiinflammatory Effects : Compounds with similar structures have shown promise as EP4 antagonists, inhibiting prostaglandin E2 (PGE2) and reducing inflammation in various models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-(pyridin-3-yl)-2-(trifluoromethoxy)benzoic acid and its analogs:
Case Studies
- Proteostasis Modulation : A study evaluated the effect of benzoic acid derivatives on the autophagy-lysosome pathway (ALP) and ubiquitin-proteasome pathway (UPP). The results indicated that certain derivatives could enhance proteostasis network functionality, suggesting potential applications in aging-related disorders .
- Antiinflammatory Research : Compound 4f, an analog, was tested for its ability to inhibit TNFα reduction in an ex vivo model. This study highlighted its potential as a clinical candidate for treating inflammatory conditions .
- Antiproliferative Activity : Research on antimicrobial peptides showed that small molecular weight compounds could have dual roles as antimicrobial and anticancer agents. The bioactive compounds produced from microbial sources demonstrated significant anticancer activity against prostate cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Substituent Position Effects: Pyridinyl Isomers
- This difference underscores the critical role of nitrogen positioning in enzyme binding .
- 4-[4-(Trifluoromethyl)-2-pyridyl]benzoic Acid (C₁₃H₈F₃NO₂, MW 267.20 g/mol): Replacing the trifluoromethoxy group with a trifluoromethyl group reduces electron-withdrawing effects.
Trifluoromethoxy vs. Hydroxyl/Methoxy Derivatives
- This compound is hypothesized to exhibit antioxidant activity due to its phenolic structure .
4-Methoxybenzoic Acid (C₈H₈O₃, MW 152.15 g/mol):
A simpler analog lacking fluorine substituents. It induces a type I spectral response in CYP199A4, characterized by low- to high-spin state transitions without heme coordination. This contrasts sharply with the type II behavior of the trifluoromethoxy-pyridinyl derivative .
Functional Group Modifications
- 4-[(4-{[2-(Trifluoromethoxy)phenyl]amino}pyrimidin-2-yl)amino]benzoic Acid (C₁₈H₁₃F₃N₄O₃, MW 475.08 g/mol): This compound incorporates a pyrimidinyl-amino linkage, expanding its π-stacking and hydrogen-bonding capabilities. Its larger structure may hinder active-site access in enzymes compared to the pyridinyl derivative .
4-(Trifluoromethoxy)benzoic Acid Hydrazide (C₈H₇F₃N₂O₂, MW 220.14 g/mol):
The hydrazide functional group introduces nucleophilic reactivity, making it suitable for conjugation chemistry. However, this modification eliminates the carboxylic acid’s ability to coordinate metal centers like heme iron .
Key Data Table: Structural and Functional Comparisons
Implications for Drug Design
- Electron-Withdrawing Effects : The trifluoromethoxy group enhances metabolic stability and membrane permeability compared to methoxy or hydroxyl groups.
- Synthetic Flexibility : Analogs with hydrazide or pyrimidinyl groups (e.g., ) offer routes for prodrug design or targeted delivery .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
